molecular formula C18H12Cl2N4 B3832169 5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole CAS No. 401635-88-9

5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole

Cat. No.: B3832169
CAS No.: 401635-88-9
M. Wt: 355.2 g/mol
InChI Key: FPHOXKBGWGCBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole is a useful research compound. Its molecular formula is C18H12Cl2N4 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0439018 g/mol and the complexity rating of the compound is 370. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4/c19-13-5-1-11(2-6-13)15-9-17(23-21-15)18-10-16(22-24-18)12-3-7-14(20)8-4-12/h1-10H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHOXKBGWGCBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327757
Record name NSC682586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401635-88-9
Record name NSC682586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 2
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 3
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 4
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 5
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole
Reactant of Route 6
5,5'-bis(4-chlorophenyl)-1H,2'H-3,3'-bipyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.